molecular formula C6H9NO B15308634 2-Azabicyclo[2.2.1]heptan-5-one

2-Azabicyclo[2.2.1]heptan-5-one

Cat. No.: B15308634
M. Wt: 111.14 g/mol
InChI Key: AWMWNFQHDSRGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The bicyclic compound 2-Azabicyclo[2.2.1]heptan-5-one, part of the broader family of azabicyclic molecules, represents a structurally significant and synthetically versatile scaffold in advanced organic chemistry. Its rigid, strained framework and the presence of both a ketone and a secondary amine offer unique stereochemical control and diverse opportunities for functionalization. This article delves into the specific chemistry of this compound, exploring its historical context, strategic applications in synthesis, and the ongoing research that continues to unlock its potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-2-5-1-4(6)3-7-5/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMWNFQHDSRGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptan 5 One and Its Enantiomers

Retrosynthetic Analysis of the 2-Azabicyclo[2.2.1]heptan-5-one Framework

Retrosynthetic analysis of the this compound framework reveals several key bond disconnections that lead to viable synthetic routes. The most common and powerful approach is the aza-Diels-Alder reaction, which forms the bicyclic core in a single step. documentsdelivered.comresearchgate.net This strategy involves the cycloaddition of cyclopentadiene (B3395910) with a suitable dienophile, such as an imine or a related species. documentsdelivered.comresearchgate.net

Another prominent retrosynthetic disconnection involves the intramolecular cyclization of a suitably functionalized cyclopentane (B165970) derivative. researchgate.netacs.org This can be achieved through various methods, including ring-closing metathesis or intramolecular nucleophilic substitution reactions. For instance, a cyclopentene (B43876) precursor with amino and ester or acid functionalities can be cyclized to form the desired bicyclic lactam.

Furthermore, rearrangement reactions, such as the Wagner-Meerwein rearrangement of related bicyclic systems, can also provide access to the 2-azabicyclo[2.2.1]heptane skeleton. researchgate.net The choice of the specific retrosynthetic strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Diastereoselective and Enantioselective Approaches to this compound Synthesis

The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Consequently, the development of diastereoselective and enantioselective synthetic methods has been a major focus. These approaches aim to control the formation of the multiple stereocenters within the bicyclic framework.

Chiral Auxiliary-Mediated Strategies for this compound

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in the synthesis of this compound. wikipedia.org A chiral auxiliary is a temporary stereogenic group that is attached to one of the reactants to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed.

In the context of the aza-Diels-Alder reaction, a chiral auxiliary can be attached to the dienophile. For example, the reaction of cyclopentadiene with a chiral imine derived from a chiral amine or with a dienophile bearing a chiral sulfonyl group can lead to the formation of the 2-azabicyclo[2.2.1]hept-5-en-3-one adduct with a diastereomeric excess. documentsdelivered.com Hydrolysis of this adduct then yields the enantiomerically enriched bicyclic lactam. documentsdelivered.com One study reported obtaining 2-azabicyclo[2.2.1]hept-5-en-3-one with a 13% enantiomeric excess through the Diels-Alder addition of cyclopentadiene to (+)-10-camphorsulphonyl cyanide. documentsdelivered.com

Chiral Auxiliary StrategyKey ReactantsOutcomeReference
Diels-Alder ReactionCyclopentadiene, (+)-10-camphorsulphonyl cyanide2-Azabicyclo[2.2.1]hept-5-en-3-one (13% ee) documentsdelivered.com

Asymmetric Organocatalysis in this compound Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including derivatives of 2-azabicyclo[2.2.1]heptane. nih.gov This approach utilizes small organic molecules as catalysts to create a chiral environment that favors the formation of one enantiomer over the other.

For instance, organocatalysts have been successfully employed in formal [4+2] cycloaddition reactions to produce bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.org While not directly producing the title compound, this demonstrates the potential of organocatalysis in constructing the core bicyclic framework. Another strategy involves the reductive amination of 2-methyl-2-azabicyclo[2.2.1]heptan-5-one, where the use of chiral catalysts could potentially lead to enantioselective synthesis, although specific examples for this compound are not yet reported.

Metal-Catalyzed Asymmetric Synthesis of this compound

Transition metal catalysis offers a versatile platform for the asymmetric synthesis of 2-azabicyclo[2.2.1]heptane derivatives. researchgate.netjst.go.jp Chiral metal complexes can effectively control the stereochemical outcome of various transformations.

A notable example is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides access to oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.net This method allows for the introduction of both nitrogen and oxygen functionalities in a stereocontrolled manner. Furthermore, selenium-catalyzed intramolecular oxidative amination of cyclopentenes has been developed to construct 2-azabicyclo[2.2.1]heptenes with yields ranging from 58% to 96%. researchgate.net Highly selective asymmetric hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one has been achieved using catalysts with Kelliphite as a chiral ligand, leading to the exo-aldehyde with greater than 90% selectivity. google.com

Metal-Catalyzed StrategyCatalyst/LigandKey TransformationOutcomeReference
1,2-AminoacyloxylationPalladium(II)Cyclopentene functionalizationOxygenated 2-azabicyclo[2.2.1]heptanes researchgate.net
Intramolecular Oxidative AminationSeleniumCyclopentene amination2-Azabicyclo[2.2.1]heptenes (58-96% yield) researchgate.net
Asymmetric HydroformylationRhodium/KelliphiteHydroformylationexo-Aldehyde (>90% selectivity) google.com

Chemoenzymatic and Biocatalytic Routes to Enantiopure this compound

Chemoenzymatic and biocatalytic methods provide an environmentally friendly and highly selective alternative for the synthesis of enantiopure this compound. pwr.edu.placs.orgresearchgate.net These approaches utilize enzymes or whole-cell microorganisms to catalyze key stereoselective transformations. uni-graz.atacs.org

A widely used strategy is the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince lactam. researchgate.net This process involves the use of lactamases that selectively hydrolyze one enantiomer of the racemic lactam, leaving the other enantiomer in high enantiomeric purity. researchgate.net For example, enzymes like non-heme chloroperoxidase (CPO-T), cyclic imide hydrolase (CIH), polyamidase (NfpolyA), and amidase (AMI) have shown enantiocomplementary activities on Vince lactam and its saturated analog, achieving perfect kinetic resolution (E > 200). researchgate.net Microbial whole-cell catalysts, such as Bacillus sp., have also been employed for the enantioselective hydrolysis of racemic Vince lactam, achieving a 58.2% enantiomeric excess of the (-)-enantiomer.

BiocatalystSubstrateTransformationOutcomeReference
Lactamases (CPO-T, CIH, NfpolyA, AMI)(±)-2-Azabicyclo[2.2.1]hept-5-en-3-oneKinetic ResolutionEnantiopure lactams (E > 200) researchgate.net
Bacillus sp. (ATCC No. 21285)(±)-2-Azabicyclo[2.2.1]hept-5-en-3-oneEnantioselective Hydrolysis(-)-Enantiomer (58.2% ee)

Brønsted Acid Catalyzed Asymmetric Ring-Opening Reactions for 2-Azabicyclo[2.2.1]heptane

A powerful strategy for the enantioselective synthesis of the 2-azabicyclo[2.2.1]heptane framework involves the Brønsted acid-catalyzed asymmetric ring-opening of meso-epoxides. researchgate.netacs.org This method allows for the creation of multiple stereocenters with high levels of control.

In this approach, a chiral phosphoric acid acts as a catalyst to promote the ring-opening of a meso-epoxide derived from cyclopentene with an amine nucleophile. researchgate.netacs.org This reaction proceeds with high yields and excellent enantioselectivities, affording a range of 2-azabicyclo[2.2.1]heptane derivatives. researchgate.netacs.org The resulting products contain hydroxyl and amide functionalities that can be further derivatized for various applications. researchgate.netacs.org

Cascade and Multicomponent Reactions Leading to the this compound Core

One notable example is a samarium(II) iodide (SmI2)-mediated cascade reaction used to construct a highly functionalized 2-azabicyclo[2.2.1]heptene framework, a direct precursor to the core structure found in the alkaloid longeracemine. researchgate.netnih.gov This stereoselective cascade involves a spirocyclization and subsequent rearrangement, transforming a 7-azabicyclo[2.2.1]heptadiene derivative into the desired 2-azabicyclo[2.2.1]heptene system with good yield and excellent control over regio- and stereoselectivity. researchgate.netrsc.org This method provides a significant advantage over previous approaches, such as intramolecular [4+2] cycloadditions of 3H-pyrroles, which could be substrate-dependent and yield moderate results. nih.govrsc.org For instance, the one-pot transformation of certain diols via Swern oxidation, amine condensation, and acid-mediated [4+2] cycloaddition afforded the bicyclic core in 33-42% yields. nih.govrsc.org

While direct multicomponent reactions (MCRs) for the synthesis of the this compound core are not extensively documented, their power has been demonstrated in the synthesis of related bicyclic structures. For example, MCRs have been used to prepare (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. nih.gov Similarly, an intramolecular Ugi reaction has been applied to pre-existing 7-azabicyclo[2.2.1]heptane derivatives to create complex peptidomimetics, showcasing the utility of MCRs in functionalizing the azabicyclic scaffold. psu.edu These examples highlight the potential for developing novel MCRs that could lead directly to the this compound core in a highly convergent manner.

A classic and industrially significant route that can be considered a tandem or one-pot process is the Diels-Alder reaction between cyclopentadiene and a dienophile like methanesulfonyl cyanide, followed by in-situ hydrolysis. google.comgoogle.com This sequence provides the racemic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, directly from simple starting materials. google.comgoogle.com

Table 1: Examples of Cascade and Tandem Reactions in Azabicyclo[2.2.1]heptane Synthesis

Reaction Type Starting Material(s) Key Reagents/Conditions Product Core Yield Reference(s)
SmI2-Mediated Cascade 7-Azabicyclo[2.2.1]heptadiene derivative SmI2, THF/HMPA 2-Azabicyclo[2.2.1]heptene Good researchgate.netrsc.org
One-Pot Cycloaddition Diol precursor Swern oxidation, amine condensation, acid 2-Azabicyclo[2.2.1]heptane 33-42% nih.govrsc.org
Diels-Alder/Hydrolysis Cyclopentadiene, Methanesulfonyl cyanide Diels-Alder reaction, then acid hydrolysis (e.g., acetic acid) 2-Azabicyclo[2.2.1]hept-5-en-3-one Not specified google.comgoogle.com

Novel Rearrangement Reactions Utilized in this compound Synthesis

Molecular rearrangements are fundamental transformations in organic synthesis that allow for the construction of strained or complex ring systems from more accessible isomers. In the context of this compound synthesis, rearrangements have been pivotal in establishing the correct bicyclic framework.

A well-established synthesis involves the reaction of cyclopentadiene with chlorosulfonyl isocyanate. researchgate.net This reaction initially proceeds via a [2+2] cycloaddition to form a bicyclic N-chlorosulfonyl-β-lactam. google.com This intermediate is unstable and rearranges to the thermodynamically more stable [4+2] cycloaddition product, the N-chlorosulfonyl derivative of 2-azabicyclo[2.2.1]hept-5-en-3-one. google.comgoogle.com Subsequent hydrolysis of the N-chlorosulfonyl group furnishes the target lactam, although this specific route can result in poor yields (around 27.5%). google.com

More recent and novel rearrangement strategies have also been developed. As mentioned previously, the SmI2-mediated cascade reaction for the synthesis of a longeracemine intermediate prominently features a rearrangement step. researchgate.netnih.gov This transformation proceeds from a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene skeleton, effectively shifting the position of the nitrogen atom within the bicyclic system to create the desired core structure. rsc.org This radical rearrangement is guided by the enhanced stability of the resulting α-nitrogen radical. nih.gov

Table 2: Key Rearrangement Reactions in 2-Azabicyclo[2.2.1]heptane Synthesis

Starting Scaffold Reaction/Conditions Rearranged Product Scaffold Key Feature Reference(s)
N-Chlorosulfonyl-β-lactam Spontaneous rearrangement following [2+2] cycloaddition N-Chlorosulfonyl-2-azabicyclo[2.2.1]hept-5-en-3-one Conversion of a [2+2] adduct to a [4+2] adduct google.comgoogle.comresearchgate.net
7-Azabicyclo[2.2.1]heptadiene SmI2-mediated radical spirocyclization/rearrangement 2-Azabicyclo[2.2.1]heptene Migration of the nitrogen atom within the bicyclic core researchgate.netnih.govrsc.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of important pharmaceutical intermediates like this compound. A primary focus in this area has been the development of catalytic and biocatalytic methods to produce enantiomerically pure forms of the molecule.

The most prominent application of green chemistry in this context is the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (often called Vince lactam). researchgate.netresearchgate.net This biocatalytic approach offers a highly efficient and environmentally benign alternative to classical resolution or asymmetric synthesis. The process typically uses whole-cell catalysts or isolated enzymes, such as lactamases or lipases, which selectively hydrolyze one enantiomer of the racemic lactam, leaving the other desired enantiomer unreacted and in high enantiomeric purity (>98% ee). researchgate.netresearchgate.net For example, (+)-γ-lactamases from various microbial sources like Microbacterium hydrocarbonoxydans and Bacillus thuringiensis have been identified and engineered to efficiently cleave the (+)-enantiomer, allowing for the isolation of the pharmaceutically crucial (–)-enantiomer. researchgate.net Lipase enzymes have also been successfully employed for the stereoselective hydrolysis of the racemic lactam. google.com These enzymatic reactions are typically run in aqueous media under mild conditions, avoiding the need for harsh reagents or organic solvents. google.com

Another key green principle is the use of catalysis to replace stoichiometric reagents. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes represents a modern catalytic method to construct oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org Such transition-metal-catalyzed reactions are often more atom-economical and generate less waste than classical stoichiometric transformations. Furthermore, the development of catalytic enantioselective Diels-Alder reactions provides a direct route to optically active bicyclic systems, potentially reducing the need for downstream resolution steps. mdpi.com The large-scale industrial synthesis of racemic Vince's lactam via the Diels-Alder reaction itself is an example of a highly atom-economical cycloaddition. mdpi.com

Table 3: Application of Green Chemistry Principles in this compound Synthesis

Green Principle Method/Reaction Reagent/Catalyst Advantage Reference(s)
Biocatalysis Enzymatic Kinetic Resolution (+)-γ-Lactamase or Lipase High enantioselectivity (>98% ee), mild aqueous conditions, environmentally benign researchgate.netresearchgate.netgoogle.com
Catalysis 1,2-Aminoacyloxylation Palladium catalyst High efficiency, broad substrate scope, improved atom economy rsc.org
Atom Economy Diels-Alder Reaction Cyclopentadiene + Dienophile High convergence, direct formation of the bicyclic core mdpi.com

Reactivity Profiles and Mechanistic Investigations of 2 Azabicyclo 2.2.1 Heptan 5 One

Electrophilic and Nucleophilic Reactions Involving the Carbonyl Group of 2-Azabicyclo[2.2.1]heptan-5-one

The carbonyl group in the this compound system is a key site for various chemical transformations. Its reactivity is influenced by the strained bicyclic structure.

Electrophilic Reactions:

The enolate chemistry of this compound derivatives allows for electrophilic substitution at the C6 position. For instance, the γ-lactam can react with bromine in the presence of acetic acid or fluoride (B91410) ions to yield 6,7-substituted 2-azanorbornan-3-ones. rsc.org These halogenated products serve as valuable intermediates for the synthesis of carbocyclic 3'-deoxyribonucleosides. rsc.org

The reaction of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with various electrophiles leads to addition products. rsc.org For example, reaction with m-chloroperoxybenzoic acid (m-CPBA) results in the formation of an epoxide. rsc.org

Nucleophilic Additions:

The carbonyl group readily undergoes nucleophilic attack. Reduction of the ketone is a common transformation. For example, reduction of a specific 2-azabicyclo[2.2.1]heptene derivative with ethanolic borohydride (B1222165) resulted in the fragmentation of the bicyclic system to form a monocyclic pyrrole. ucla.edu

The oxymercuration of 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one demonstrates the influence of the bicyclic framework on the stereoselectivity of addition reactions to the double bond, which is electronically coupled to the carbonyl group. rsc.org

Table 1: Examples of Electrophilic and Nucleophilic Reactions
ReactantReagent(s)Product TypeReference(s)
2-Azabicyclo[2.2.1]hept-5-en-3-one derivativeBromine, Acetic Acid/Fluoride Ion6,7-Substituted 2-azanorbornan-3-one rsc.org
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylatem-CPBAEpoxide rsc.org
2-Azabicyclo[2.2.1]heptene derivativeEthanolic BorohydrideMonocyclic Pyrrole ucla.edu
2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-oneOxymercuration reagentsOrganomercurial adduct rsc.org

Reactions at the Nitrogen Center of this compound

The nitrogen atom in the this compound scaffold is a versatile handle for introducing a variety of substituents, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and asymmetric catalysis. cymitquimica.comgoogle.com

The secondary amine of the 2-azabicyclo[2.2.1]heptane framework can be readily alkylated or acylated. These reactions are often crucial steps in the synthesis of more complex molecules. For instance, N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes, which can be considered structural relatives, are produced by irradiating 1,2-dihydropyridines formed from the reaction of pyridines with alkyl chloroformates. clockss.org

The acylation of β-dicarbonyl compounds can be achieved using various methods, and similar principles can be applied to the acylation of the nitrogen in the 2-azabicyclo[2.2.1]heptane system. acs.org

Amide bond formation is a key strategy for derivatizing the 2-azabicyclo[2.2.1]heptane core. A general procedure involves the reaction of a carboxylic acid with the 2-azabicyclo[2.2.1]heptane derivative in the presence of a coupling agent like TBTU and a base such as DIPEA in a solvent like DMF. google.com This methodology has been used to synthesize a range of carboxylic amide derivatives. google.com

Furthermore, 2-azabicyclo[2.2.1]heptane derivatives can be used as building blocks for creating ligands for asymmetric catalysis. For example, they can be converted into amines and then reacted with aldehydes to form assemblies that are used in zinc-catalyzed aldol (B89426) reactions. nih.govmdpi.com

Table 2: Amide Formation and Derivatives of this compound
ReactantsReagentsProduct TypeReference(s)
2-Azabicyclo[2.2.1]heptane derivative, Carboxylic acidTBTU, DIPEA, DMFCarboxylic Amide google.com
2-Azabicyclo[2.2.1]heptane-derived amine, Aldehyde-Schiff Base/Imine nih.govmdpi.com
2-Azabicyclo[2.2.1]heptane-derived amine, N-Boc-L-prolineDCC, K2CO3Amide Organocatalyst mdpi.com

Stereoselective Transformations and Remote Functionalization of the this compound Scaffold

The inherent chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it an excellent scaffold for stereoselective synthesis and a platform for studying remote functionalization. researchgate.net

Stereoselective Synthesis:

The 2-azabicyclo[2.2.1]heptane framework is often synthesized via stereoselective reactions, such as the aza-Diels-Alder reaction, which can produce enantiopure forms. researchgate.net These chiral building blocks are then used in the synthesis of other complex molecules. For example, a palladium-catalyzed reaction has been developed to synthesize oxygenated derivatives of this compound, highlighting its utility in creating functionalized structures. rsc.org

Chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net The resulting hydroxyl and amide groups provide handles for further derivatization. researchgate.net

Remote Functionalization:

Remote C(sp³)–H bond functionalization is a powerful tool for modifying complex molecules. chinesechemsoc.org In the context of the 2-azabicyclo[2.2.1]heptane system, radical-mediated reactions can achieve regioselective functionalization at positions distal to the initial reactive site. chinesechemsoc.org For instance, amidyl radicals, generated from amides, can undergo a 1,5-hydrogen atom transfer (HAT) to enable functionalization at a remote carbon atom. chinesechemsoc.orgchinesechemsoc.org This strategy has been applied to a variety of amides, including sulfonamides, carboxamides, and phosphoramides. chinesechemsoc.org

Table 3: Stereoselective and Remote Functionalization Reactions
Reaction TypeKey FeaturesProduct(s)Reference(s)
Stereoselective SynthesisAza-Diels-Alder reaction of chiral imines and cyclopentadiene (B3395910)Enantiopure 2-azabicyclo[2.2.1]heptane derivatives researchgate.net
Stereoselective SynthesisPalladium-catalyzed 1,2-aminoacyloxylation of cyclopentenesOxygenated 2-azabicyclo[2.2.1]heptanes rsc.orgresearchgate.net
Stereoselective SynthesisChiral phosphoric acid-catalyzed ring-opening of meso-epoxidesEnantioenriched 2-azabicyclo[2.2.1]heptanes researchgate.net
Remote FunctionalizationAmidyl radical-promoted 1,5-hydrogen atom transferDistally functionalized amides chinesechemsoc.orgchinesechemsoc.org

Ring Expansion and Contraction Reactions of this compound to Related Bicyclic Systems

The strained 2-azabicyclo[2.2.1]heptane ring system can undergo rearrangements to form other bicyclic structures, such as the less strained 2-azabicyclo[3.2.1]octane system. These transformations are often driven by the release of ring strain.

One reported method for achieving this ring expansion involves a Mitsunobu reaction on a 2-azabicyclo[2.2.1]heptane derivative. rsc.org The reaction of a primary alcohol on the bicyclic frame with an azide (B81097) under Mitsunobu conditions can lead to a ring-expanded product. nih.govrsc.org The proposed mechanism proceeds through the activation of the alcohol, followed by an intramolecular nucleophilic attack by the nitrogen to form a strained aziridinium (B1262131) intermediate. This intermediate is then opened by a nucleophile at the more substituted carbon, resulting in the expanded [3.2.1] ring system. rsc.org

The synthesis of N-tosyl 2-azabicyclo[2.2.1]heptane substituted at the 3-position has been shown to lead to a ring expansion to a 2-azabicyclo[3.2.1]bicyclooctane derivative. researchgate.net In some cases, these ring expansions can be accompanied by fragmentation of the bicyclic framework. researchgate.net

Conversely, ring contraction reactions can also occur. The Demyanov ring contraction, which involves the diazotization of aminocycloalkanes, can lead to a mixture of products, including ring-contracted species. wikipedia.org While not specifically detailed for this compound in the provided context, such rearrangements are a general feature of bicyclic systems. wikipedia.org

Table 4: Ring Expansion and Contraction Reactions
Starting MaterialConditionsProduct(s)Reaction TypeReference(s)
2-Azabicyclo[2.2.1]heptane derivative with primary alcoholMitsunobu reaction (e.g., with an azide)2-Azabicyclo[3.2.1]octane derivativeRing Expansion nih.govrsc.org
N-Tosyl 2-azabicyclo[2.2.1]heptane derivativeNot specified2-Azabicyclo[3.2.1]bicyclooctane derivativeRing Expansion researchgate.net
Aminocycloalkanes (general)Diazotization (Demyanov reaction)Ring-contracted and other productsRing Contraction wikipedia.org

Radical and Photochemical Reactivity of this compound

The 2-azabicyclo[2.2.1]heptane scaffold exhibits interesting reactivity under radical and photochemical conditions, allowing for unique functionalizations and transformations.

Radical Reactions:

Radical reactions provide a powerful method for C-H functionalization. chinesechemsoc.org For the 2-azabicyclo[2.2.1]heptane system, radical translocation/cyclization reactions have been utilized to construct the bicyclic framework itself. For example, the generation of an aryl radical from an N,N-disubstituted o-halobenzamide can lead to a 1,5-hydrogen transfer, forming an α-acylamino radical which then cyclizes to form the 7-azabicyclo[2.2.1]heptane ring system. clockss.org

Furthermore, bridgehead radicals can be generated from derivatives of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, allowing for the synthesis of various 1-substituted derivatives, including halogenated compounds. unirioja.es

Photochemical Reactions:

Photochemical reactions offer another avenue for transforming the 2-azabicyclo[2.2.1]heptane system. The irradiation of N-alkoxycarbonyl-1,2-dihydropyridines can lead to the formation of N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes through a photochemical [2+2] cycloaddition. clockss.org

Dual catalyst systems, combining a visible-light-absorbing transition metal photoredox catalyst with a chiral Lewis acid catalyst, have been developed for highly enantioselective photocatalytic reactions, including [2+2] and [3+2] cycloadditions, as well as radical conjugate additions. researchgate.net These methods hold promise for the stereocontrolled photochemical modification of the 2-azabicyclo[2.2.1]heptane scaffold.

The Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a well-known building block whose double bond allows for a wide range of chemical manipulations. researchgate.netnih.gov Radical additions to similar bicyclic systems, such as 7-oxabicyclo[2.2.1]hept-5-en-2-one, demonstrate the potential for functionalizing the double bond of the Vince lactam under radical conditions. acs.org

Table 5: Radical and Photochemical Reactivity
Reaction TypeStarting Material/PrecursorConditionsProduct TypeReference(s)
Radical CyclizationN,N-disubstituted o-halobenzamideRadical initiator (e.g., AIBN)7-Azabicyclo[2.2.1]heptane clockss.org
Radical Functionalization7-Azabicyclo[2.2.1]heptane-1-carboxylic acid derivativeBarton esterification, radical generation1-Substituted-7-azabicyclo[2.2.1]heptane unirioja.es
Photochemical CycloadditionN-Alkoxycarbonyl-1,2-dihydropyridineIrradiationN-Alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene clockss.org
Enantioselective PhotoreactionVarious substratesDual catalyst system (photoredox + Lewis acid)Cycloaddition/conjugate addition products researchgate.net

Transition Metal-Catalyzed Reactions Modifying the this compound Core

The rigid bicyclic framework of this compound and its derivatives serves as a valuable scaffold in the synthesis of complex molecules. Transition metal catalysis offers powerful tools for the direct functionalization and modification of this core structure, enabling the introduction of diverse substituents with high levels of control.

Palladium-catalyzed reactions have been prominently featured in the modification of the 2-azabicyclo[2.2.1]heptane skeleton. One notable application is the C-H functionalization of azabicycloalkanes. A second-generation catalyst system using pyridine- and quinoline-carboxylate ligands with a palladium catalyst has been developed for the transannular C-H arylation of various alicyclic amines, including 7-azanorbornane derivatives. nih.gov This method allows for the late-stage derivatization of the amine core, which is a significant advantage in the synthesis of analogues of bioactive molecules. nih.gov Another palladium-catalyzed approach involves the 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This reaction efficiently creates the bicyclic structure with both an amino and an acyloxy group installed across the former double bond of a cyclopentene (B43876) substrate. rsc.org Furthermore, palladium-catalyzed hydroarylation of N-benzoylated 2-azabicyclo[2.2.1]heptene has been demonstrated as a high-yield method to produce aryl and heteroaryl analogues of the alkaloid epibatidine (B1211577). mdpi.com

Rhodium catalysts have also proven effective in modifying the 2-azabicyclo[2.2.1]heptane system. For instance, the rhodium-catalyzed arylation of 2-azabicyclo[2.2.1]hept-5-en-3-one with arylboronic acids has been successfully achieved under microwave irradiation, providing a route to C-aryl derivatives. researchgate.netjst.go.jp In a related transformation, rhodium catalysis has been employed for the ring-opening reactions of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with arylboronic acids, yielding 1,2-ring-opened products. nih.gov

The following table summarizes selected transition metal-catalyzed reactions for the modification and synthesis of the 2-azabicyclo[2.2.1]heptane core.

Interactive Table: Transition Metal-Catalyzed Reactions on the 2-Azabicyclo[2.2.1]heptane Core and its Precursors
Reaction Type Catalyst/Reagents Substrate Product Reference
Transannular C-H Arylation Pd catalyst, Pyridine/Quinoline-carboxylate ligands 7-Azanorbornane derivatives Arylated 7-azanorbornanes nih.gov
1,2-Aminoacyloxylation Pd(OAc)₂, Oxidizing agents Cyclopentenes Oxygenated 2-azabicyclo[2.2.1]heptanes rsc.org
Hydroarylation Pd catalyst, Triphenylarsine ligand N-Benzoyl-2-azabicyclo[2.2.1]heptene Aryl- and heteroaryl-substituted 2-azabicyclo[2.2.1]heptanes mdpi.com
Arylation Rhodium catalyst, Microwave irradiation 2-Azabicyclo[2.2.1]hept-5-en-3-one C-Aryl-2-azabicyclo[2.2.1]heptan-3-ones researchgate.netjst.go.jp
Ring-Opening [RhCl(COD)]₂, (+/-)-BINAP, NaHCO₃ 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene 1,2-Ring-opened products nih.gov

Mechanistic Studies of Key Transformations of this compound and its Precursors

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and controlling stereochemical outcomes. Several key transformations have been the subject of mechanistic investigations.

The aza-Diels-Alder reaction is a fundamental method for constructing the 2-azabicyclo[2.2.1]heptene skeleton. pwr.edu.pl Mechanistic studies of the reaction between cyclopentadiene and imines, often catalyzed by a Lewis acid like boron trifluoride diethyl etherate, have shown that the reaction typically proceeds with high exo selectivity. The stereochemical outcome is influenced by the nature of the dienophile and the chiral auxiliaries that may be present. For example, in the reaction of cyclopentadiene with an imine derived from ethyl glyoxylate (B1226380) and (S)-phenylethylamine, the approach of the diene to the Re face of the imine is favored, leading to a specific enantiomer. The reluctance of some 1-azadienes to undergo cycloaddition has been attributed to their isomerization to the more reactive 2-aza isomers at elevated temperatures, which then proceed to form the 2-azabicyclo[2.2.1]heptene product. ucla.edu

Another area of mechanistic focus is the rearrangement reactions that can form the 2-azabicyclo[2.2.1]heptane core. A novel samarium(II) iodide-mediated cascade reaction has been developed, which involves a spirocyclization followed by a rearrangement to furnish the 2-azabicyclo[2.2.1]heptene framework. nih.gov This process is highly regio- and stereoselective. The mechanism is thought to proceed through radical intermediates, where the stability of an α-nitrogen radical can guide the rearrangement pathway. nih.gov

The synthesis of substituted 2-azabicyclo[2.2.1]heptanes via the ring-opening of meso-epoxides has also been mechanistically studied. A proposed mechanism for a binary catalytic system involving an aminotriphenolate Al(III) complex and a bromide salt suggests a Lewis acid activation of the epoxide, followed by nucleophilic attack of the bromide. acs.org A key step is believed to be a proton-relay mediated by the ligand between the resulting alcohol and the opened epoxide, leading to a transannular cyclization to form the bicyclic product. acs.org This mechanism is supported by control experiments showing that a double inversion of stereochemistry occurs. acs.org

The phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and its 2-hydroxy derivatives has been investigated to understand the reactivity of the nitrogen atom within the bicyclic system. rsc.org Based on the characterization of the resulting phosphorylated bicycles by NMR spectroscopy and mass spectrometry, a mechanistic scheme for this phosphorylation reaction has been proposed. rsc.org

The following table highlights key mechanistic aspects of transformations involving this compound and its precursors.

Interactive Table: Mechanistic Insights into Key Transformations
Transformation Key Mechanistic Feature Method of Study Finding Reference
Aza-Diels-Alder Cycloaddition Stereoselectivity Analysis of product stereochemistry Typically high exo selectivity; controlled by chiral auxiliaries and facial bias of the dienophile.
Aza-Diels-Alder Cycloaddition Diene Isomerization Product structure analysis 1-Azadiene isomerizes to the more reactive 2-azadiene prior to cycloaddition. ucla.edu
SmI₂-Mediated Cascade Spirocyclization/Rearrangement Product analysis and mechanistic proposal Formation of the core via a stereoselective radical rearrangement cascade. nih.gov
Catalytic Epoxide Ring-Opening Proton Relay Catalysis Control experiments and stereochemical analysis Double inversion mechanism supported, proceeding through a proton-relay step. acs.org
Phosphorylation Nucleophilic attack at Nitrogen Spectroscopic analysis (NMR, MS) Elucidation of the reaction pathway for the formation of phosphorylated bicycles. rsc.org

Advanced Spectroscopic and Structural Analysis of 2 Azabicyclo 2.2.1 Heptan 5 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment of 2-Azabicyclo[2.2.1]heptan-5-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation and configuration of this compound and its derivatives. The rigid bicyclic system gives rise to distinct and often well-resolved signals in both ¹H and ¹³C NMR spectra, allowing for detailed structural analysis.

Carbon-¹³C NMR spectroscopy complements the information obtained from ¹H NMR. The chemical shifts of the carbon atoms in the bicyclic framework are indicative of their hybridization and local electronic environment. The presence of substituents and their stereochemistry can induce noticeable shifts in the ¹³C resonances, aiding in structural elucidation.

In some derivatives, variable-temperature NMR studies can provide insights into conformational dynamics, such as ring-flipping or restricted rotation around single bonds. semanticscholar.org For example, in certain N-substituted 2-azabicyclo[2.2.1]heptene derivatives, slow inversion at the nitrogen atom at low temperatures can lead to the observation of distinct signals for different invertomers, providing information on the energy barriers of these processes. semanticscholar.org

The hydrochloride salt of (1R,4R)-2-azabicyclo[2.2.1]heptan-5-one has been characterized using various spectroscopic techniques including NMR, which is vital for confirming its structure and purity. bldpharm.com Similarly, detailed NMR data is available for various isomers and derivatives, such as (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one and its racemic counterpart. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Data for 2-Azabicyclo[2.2.1]heptane Derivatives

Compound Proton Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Reference
(⫾)-9a (a 2-sulfonyl-3-amino-7-azabicyclo[2.2.1]heptane derivative) Hbh (bridgehead) - - uvic.ca
(⫾)-9a Hexo - J(Hbh, Hexo) ≠ 0 uvic.ca
(⫾)-9a Hendo - J(Hbh, Hendo) ≈ 0 uvic.ca
N-((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-ylmethyl)pyrrolidine-2-carboxamide Multiple 1.53-4.34 - nih.gov
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol N–CH₂CH₂OH 3.27 (t) 6
2a (a 1,2,4-oxadiazole-substituted derivative) NH-Boc 6.20-6.70 (4m) - mdpi.com

This table presents a selection of reported NMR data to illustrate the application of this technique. Specific values are highly dependent on the full molecular structure and solvent used.

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a crucial tool for the functional group analysis and the investigation of intermolecular interactions in this compound and its derivatives. These methods probe the vibrational modes of a molecule, providing a characteristic fingerprint that is sensitive to its structure and environment.

Infrared (IR) Spectroscopy is particularly effective for identifying polar functional groups. In this compound, the most prominent IR absorption bands are associated with the carbonyl (C=O) and amine (N-H) groups. The C=O stretching vibration of the ketone typically appears in the region of 1720-1740 cm⁻¹, a frequency influenced by the ring strain of the bicyclic system. The N-H stretching vibration of the secondary amine is expected in the 3300-3500 cm⁻¹ range. The position and shape of this band can provide information about hydrogen bonding. For instance, a broad N-H band often indicates the presence of intermolecular hydrogen bonds in the solid state or in concentrated solutions.

In derivatives, the introduction of other functional groups gives rise to additional characteristic IR bands. For example, in 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol, a broad O-H stretching band is observed between 3250–3350 cm⁻¹, and a C–O stretching vibration appears at 1050–1100 cm⁻¹, confirming the presence of the primary alcohol functionality. For derivatives containing an amide group, such as 2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-, characteristic amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands would be present. su.se

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, is complementary to IR spectroscopy. While polar groups are strong in IR, non-polar bonds like C-C and C=C often give strong Raman signals. For unsaturated derivatives like 2-azabicyclo[2.2.1]hept-5-en-3-one, the C=C stretching vibration of the double bond would be readily observable in the Raman spectrum, typically around 1640-1680 cm⁻¹.

The combination of IR and Raman spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding. Changes in the vibrational frequencies, bandwidths, and intensities of the N-H, O-H, and C=O stretching modes upon changes in concentration, solvent, or temperature can provide detailed insights into the nature and strength of these interactions. su.se In the solid state, the formation of a three-dimensional network of hydrogen bonds, as observed in the crystal structure of similar bicyclic amines, can be inferred from the vibrational spectra. nih.gov

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Ketone (C=O) Stretch 1720-1740 IR
Secondary Amine (N-H) Stretch 3300-3500 IR
Primary Alcohol (O-H) Stretch 3250-3350 (broad) IR
Alkene (C=C) Stretch 1640-1680 Raman

Chiroptical Spectroscopy (CD, ORD) for Enantiopurity and Stereochemical Elucidation of this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a vital set of techniques for studying chiral molecules like the enantiomers of this compound. cas.cz These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance, providing information about its absolute configuration and enantiomeric purity. wiley.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum is obtained by plotting this difference, typically as molar ellipticity [θ], against wavelength. Each enantiomer of a chiral compound will produce a CD spectrum that is equal in magnitude but opposite in sign to its mirror image. This makes CD an excellent tool for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration of a molecule, often through comparison with the spectra of known compounds or with quantum chemical calculations. pwr.edu.plresearchgate.net

For this compound and its derivatives, the electronic transitions associated with the carbonyl chromophore and any other chromophores present (such as a C=C double bond or aromatic rings in derivatives) will give rise to CD signals. The sign and intensity of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore. For instance, the absolute stereochemistry of terminal alkynes based on the 2-azabicyclo[2.2.1]heptane scaffold has been determined using electronic circular dichroism (ECD) spectroscopy, supported by quantum chemical simulations. researchgate.net

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve shows this rotation. While closely related to CD through the Kronig-Kramers transforms, ORD is often used to determine the optical purity of a sample by measuring the specific rotation at a single wavelength, commonly the sodium D-line (589 nm).

The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, for example, can be separated and their enantiomeric purity determined using chiral HPLC with an optical rotation detector, which is a form of ORD measurement. researchgate.net The specific rotation values are characteristic for each enantiomer and can be used for their identification and quantification.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, this technique provides unambiguous information about bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers, provided a suitable single crystal can be grown.

The rigid bicyclic framework of these compounds often facilitates crystallization. The resulting crystal structures reveal the exact conformation of the molecule, confirming the endo or exo orientation of substituents. For instance, the structure of a 2-sulfonyl-exo-3-amino-7-azabicyclo[2.2.1]heptane derivative was unequivocally determined by X-ray diffraction, which provided a clear picture of the relative stereochemistry of the substituents. uvic.ca Similarly, the crystal structure of benzyl (B1604629) 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a related bicyclic lactone, has been reported, detailing its conformation and the intermolecular interactions within the crystal lattice. researchgate.net

X-ray crystallography is also instrumental in establishing the absolute configuration of chiral derivatives. By employing anomalous dispersion effects, typically with atoms heavier than carbon, the true mirror image form of the molecule can be determined. This has been applied to various chiral 2-azabicycloalkane derivatives, sometimes in conjunction with chiroptical methods for confirmation. pwr.edu.pl

Furthermore, crystallographic studies illuminate the nature of intermolecular interactions in the solid state, such as hydrogen bonding. In the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, a complex three-dimensional network of N—H⋯Br hydrogen bonds was observed, which dictates the packing of the molecules in the crystal. nih.gov These interactions are crucial for understanding the physical properties of the solid material and can provide insights into molecular recognition phenomena.

While obtaining a crystal structure for this compound itself may be challenging, numerous derivatives have been successfully analyzed, providing a wealth of structural data that underpins our understanding of this important class of compounds. uvic.capwr.edu.plresearchgate.net

Table 3: Selected Crystallographic Data for 2-Azabicyclo[2.2.1]heptane-related Structures

Compound Formula Crystal System Space Group Key Structural Feature Reference
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₃H₁₃NO₄ Monoclinic P2₁ Two slightly different conformations in the asymmetric unit. researchgate.net
(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide C₅H₁₂N₂²⁺·2Br⁻ Orthorhombic P2₁2₁2₁ Complex 3D network of N—H⋯Br hydrogen bonds. nih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques for Complex Derivatization Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the characterization of this compound and its complex derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule from its measured mass-to-charge ratio (m/z).

For novel derivatives of this compound, HRMS is the gold standard for confirming their chemical formula. Following a synthetic transformation, HRMS analysis of the product can verify that the expected chemical modification has occurred by comparing the experimentally determined exact mass with the theoretically calculated mass for the proposed structure. This is a critical step in the characterization of new compounds. For example, HRMS has been used to confirm the structures of various triazole derivatives of 2-azabicycloalkanes mdpi.com and polyamine and amino acid derivatives based on the 2-azabicyclo[2.2.1]heptane backbone. nih.gov

HRMS is typically coupled with soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which minimize fragmentation and predominantly produce the protonated molecule [M+H]⁺ or other adduct ions. This allows for the clear identification of the molecular ion and its exact mass. For instance, ESI-TOF (Time-of-Flight) is a common HRMS setup used for the analysis of these types of compounds. nih.govmdpi.com

In addition to confirming molecular formulas, HRMS can be coupled with tandem mass spectrometry (MS/MS) to aid in structural elucidation. In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the molecule's structure, as the fragments correspond to different substructures of the original molecule. This can be particularly useful for identifying the location of substituents on the bicyclic framework or for characterizing complex derivatization products.

Table 4: Representative HRMS Data for 2-Azabicyclo[2.2.1]heptane Derivatives

Compound Ion Calculated m/z Found m/z Technique Reference
(C₁₈H₂₅N₄O₂)⁺ [M+H]⁺ 313.2029 313.2023 ESI-TOF mdpi.com
(C₂₃H₂₈N₅)⁺ [M+H]⁺ 374.2345 374.2343 ESI-TOF mdpi.com
(C₄₀H₄₇N₈)⁺ [M+H]⁺ 639.3924 639.3937 ESI-TOF mdpi.com
N-((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-ylmethyl)pyrrolidine-2-carboxamide [M+H]⁺ 224.1763 224.1758 ESI+ nih.gov

Chromatographic Methods for Enantiomeric Purity Determination of this compound

The determination of enantiomeric purity is of paramount importance for the chiral compound this compound and its derivatives, especially in the context of their synthesis and potential applications. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs), are the most widely used and reliable techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. This technique utilizes a column packed with a chiral stationary phase that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

A validated chiral HPLC method has been developed for determining the enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.netresearchgate.net This method employs a Chiralcel OD-H column, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. researchgate.net The separation is achieved using a mobile phase of n-hexane and isopropanol. researchgate.netresearchgate.net The enantiomers are detected using a UV detector and an optical rotation detector, which confirms the identity of each enantiomeric peak. researchgate.net The method has been validated for precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net

Chiral Gas Chromatography (GC) can also be used for the enantiomeric separation of volatile derivatives of this compound. This technique uses a capillary column coated with a chiral stationary phase. The choice of the CSP and the operating conditions (temperature program, carrier gas flow rate) are crucial for achieving good separation.

Another approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. thieme-connect.de These diastereomers have different physical properties and can be separated on a non-chiral stationary phase using standard HPLC or GC methods. thieme-connect.de However, this method requires a CDA of high enantiomeric purity and the derivatization reaction must proceed without any racemization.

The choice of the chromatographic method depends on the specific properties of the this compound derivative, such as its volatility, solubility, and the presence of suitable functional groups for detection.

Table 5: Example of a Validated Chiral HPLC Method for 2-Azabicyclo[2.2.1]hept-5-en-3-one

Parameter Value
Column Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase n-hexane-isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV and Optical Rotation
LOD (+)-enantiomer 1.2 µg/mL
LOQ (+)-enantiomer 4.3 µg/mL
LOD (-)-enantiomer 1.3 µg/mL
LOQ (-)-enantiomer 4.4 µg/mL

Data from references researchgate.netresearchgate.net.

Computational and Theoretical Investigations of 2 Azabicyclo 2.2.1 Heptan 5 One

Quantum Chemical Calculations on Electronic Structure and Reactivity of 2-Azabicyclo[2.2.1]heptan-5-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of the 2-azabicyclo[2.2.1]heptane framework. These studies offer a detailed picture of electron density distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.

The nitrogen atom's lone pair in the 2-azabicyclo[2.2.1]heptane system exhibits basicity, which can be influenced by the bicyclic strain and substitution. For instance, in 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, the nitrogen's basicity (predicted pKₐ ≈ 9.2) is a result of partial delocalization of its lone pair into the σ* orbitals of adjacent C–C bonds, a phenomenon amplified by the strain of the bicyclic system. This basicity is somewhat reduced compared to acyclic amines.

Theoretical calculations can also predict how substituents on the bicyclic ring influence its reactivity. For example, calculations on related bicyclic ketones have been used to understand the inductive effects of substituents. The insights from these quantum chemical studies are valuable for designing new derivatives with tailored electronic properties and reactivity.

Conformational Analysis and Energy Landscapes of this compound via Molecular Mechanics and Density Functional Theory (DFT)

The conformational flexibility of the 2-azabicyclo[2.2.1]heptane skeleton is restricted due to its bridged structure. Molecular mechanics and DFT calculations are powerful tools for exploring the conformational space and determining the relative energies of different conformers.

For derivatives of 2-azabicyclo[2.2.1]heptane, such as those with substituents, different conformations like exo and endo isomers are possible. The relative stability of these isomers is dictated by steric and electronic interactions. For example, in 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, molecular dynamics simulations revealed two energetically accessible conformers: an endo-alcohol and an exo-alcohol, with the endo conformation being more stable due to non-covalent interactions.

A general conformational analysis of similar bicyclic systems, such as tetrahydro-2H-pyran, using DFT has shown that the chair conformation is the most stable. researchgate.net The energy barriers between different conformations, like the chair and twist forms, can also be calculated, providing a comprehensive energy landscape. researchgate.net This type of analysis is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

Table 1: Calculated Conformational Data for a Related Bicyclic System (Tetrahydro-2H-thiopyran)

Conformer/Transition State Relative Energy (kcal/mol)
Chair 0.00
1,4-Twist 4.85
1,4-Boat Transition State 9.53 - 10.5
2,5-Twist 5.71

Data sourced from a study on tetrahydro-2H-thiopyran, providing a conceptual parallel for conformational analysis. researchgate.net

Transition State Modeling and Reaction Pathway Predictions for this compound Transformations

Transition state modeling is a key computational technique for understanding the mechanisms of chemical reactions involving this compound and its derivatives. By calculating the structures and energies of transition states, chemists can predict reaction pathways and understand the factors that control selectivity.

For instance, in reactions involving chiral catalysts based on the 2-azabicyclo[2.2.1]heptane skeleton, transition state models can explain the observed stereoselectivity. orientjchem.org In the enantioselective deprotonation of cyclohexene (B86901) oxide using a chiral catalyst derived from 2-azabicyclo[2.2.1]heptane, the transition state model indicated that steric repulsion in one pathway effectively blocks it, leading to the preferential formation of one enantiomer. orientjchem.org Similarly, in the Tsuji-Trost reaction catalyzed by palladium complexes with ligands derived from 2-azanorbornane, molecular models of the transition state help to rationalize the observed stereochemical outcome. semanticscholar.org

Theoretical calculations of activation volumes can also be used to predict the effect of pressure on reaction rates, which has been applied to various organic reactions. dokumen.pub These computational approaches are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics Simulations to Understand Solvent Effects and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules like this compound in solution. mdpi.com These simulations can reveal how solvent molecules interact with the solute and influence its conformation and reactivity.

For example, MD simulations of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol showed an equilibrium between two major conformers in solution, with the endo form being favored. The simulations also provide information on the energy barrier separating these conformers. Solvent effects can be explicitly modeled by including a large number of solvent molecules in the simulation box, or implicitly through continuum solvent models. dokumen.pub

MD simulations are also used to explore the conformational changes of biomolecules, such as proteins, when they bind to ligands containing the 2-azabicyclo[2.2.1]heptane scaffold. mdpi.com This information is critical for understanding the molecular basis of a drug's mechanism of action.

In Silico Design and Prediction of Novel this compound Derivatives

Computational methods play a crucial role in the in silico design and prediction of novel derivatives of this compound with desired properties. By using molecular modeling techniques, scientists can design new compounds and predict their biological activity before they are synthesized in the lab. nih.gov

For example, molecular modeling was used to design potent inhibitors of dipeptidyl peptidase-4 (DPP-4) based on the 2-azabicyclo[2.2.1]heptane scaffold. nih.gov These designed compounds were then synthesized and shown to have high inhibitory activity. nih.gov The design process often involves creating a pharmacophore model based on known active compounds and then using this model to search for new structures that fit the pharmacophore.

Applications of 2 Azabicyclo 2.2.1 Heptan 5 One in Complex Molecule Synthesis

2-Azabicyclo[2.2.1]heptan-5-one as a Chiral Building Block for Natural Product Synthesis

The enantiomerically pure forms of this compound serve as crucial chiral synthons for the total synthesis of various natural products and their analogues. researchgate.netmdpi.com The rigid bicyclic system provides a well-defined stereochemical platform, enabling the transfer of chirality to the target molecules.

A significant application lies in the synthesis of carbocyclic nucleosides, which are analogues of naturally occurring nucleosides where the furanose ring is replaced by a cyclopentane (B165970) or cyclohexane (B81311) moiety. lookchem.comtandfonline.comnih.gov These compounds often exhibit potent antiviral and anticancer activities. For instance, (-)-Carbovir, a powerful anti-HIV agent, has been synthesized utilizing (-)-2-azabicyclo[2.2.1]heptan-5-one as a key chiral intermediate. researchgate.net The synthesis involves the enzymatic resolution of racemic Vince Lactam to obtain the desired (-)-enantiomer, which then undergoes a series of transformations to construct the final carbocyclic nucleoside structure.

Another notable example is the synthesis of epibatidine (B1211577), an alkaloid isolated from the skin of an Ecuadorian poison frog, and its analogues. researchgate.netle.ac.ukrsc.org Epibatidine exhibits potent analgesic properties. The synthesis of both (+)- and (-)-epibatidine has been achieved using the corresponding enantiomers of N-Boc-7-azabicyclo[2.2.1]heptan-2-one, a derivative of the parent lactam. researchgate.net The rigid 2-azabicyclo[2.2.1]heptane skeleton is a core structural feature of epibatidine.

Furthermore, this versatile building block has been employed in the synthesis of analogues of bredinin, another class of biologically active natural products. The synthesis of these complex molecules often involves the stereoselective functionalization of the bicyclic core, followed by ring-opening or rearrangement reactions to generate the desired carbocyclic framework.

Table 1: Examples of Natural Products Synthesized Using this compound Derivatives

Natural Product/Analogue Biological Activity Key Intermediate Derived from this compound
(-)-Carbovir Anti-HIV (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one
(+)- and (-)-Epibatidine Analgesic (+)- and (-)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one

Utilization of this compound Scaffolds in the Synthesis of Pharmacologically Relevant Intermediates

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a template for the design and synthesis of a wide range of pharmacologically active compounds. nih.govnih.gov Its rigid conformation allows for precise positioning of substituents to interact with biological targets, leading to enhanced potency and selectivity.

A significant application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov Neogliptin, a potent and selective DPP-4 inhibitor, incorporates a 2-azabicyclo[2.2.1]heptane moiety. nih.gov The synthesis involves the coupling of a substituted butanoic acid with a stereoisomer of 2-azabicyclo[2.2.1]heptane-carbonitrile. nih.gov The bicyclic structure contributes to the inhibitor's favorable pharmacokinetic properties and stability. nih.gov

The scaffold is also utilized in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, an important class of antihypertensive drugs. scispace.comscielo.br The constrained bicyclic framework can mimic the conformation of peptide substrates of ACE, leading to potent inhibition.

Furthermore, derivatives of 2-azabicyclo[2.2.1]heptane have been explored for their potential as adenosine (B11128) agonists and muscarinic receptor modulators. acs.orggoogle.com The synthesis of these compounds often involves functionalization at various positions of the bicyclic ring system to achieve the desired pharmacological profile. For instance, ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have been synthesized and evaluated for their activity at muscarinic receptors. acs.org

The versatility of the scaffold is further demonstrated by its use in creating novel epibatidine analogues with potentially reduced toxicity. acs.org By introducing different substituents at the 7-position of the 2-azabicyclo[2.2.1]heptane ring, researchers have synthesized compounds like syn- and anti-isoepiboxidine. acs.org

Table 2: Pharmacologically Relevant Intermediates from this compound

Compound Class Therapeutic Area Key Synthetic Strategy
DPP-4 Inhibitors (e.g., Neogliptin) Type 2 Diabetes Coupling with substituted butanoic acid
ACE Inhibitors Hypertension Incorporation of the constrained bicyclic framework to mimic peptide substrates
Adenosine Agonists Various Functionalization of the bicyclic ring system
Muscarinic Receptor Modulators Various Synthesis of ester derivatives of substituted 2-azabicyclo[2.2.1]heptanols

Development of Catalysts and Ligands Based on the this compound Framework

The chiral and rigid nature of the 2-azabicyclo[2.2.1]heptane framework makes it an attractive scaffold for the development of novel catalysts and ligands for asymmetric synthesis. pwr.edu.plbldpharm.com The well-defined stereochemistry of the bicyclic system can effectively induce chirality in a variety of chemical transformations.

Derivatives of 2-azabicyclo[2.2.1]heptane have been successfully employed as chiral ligands in asymmetric hydrogenation reactions. pwr.edu.pl These ligands, when complexed with a suitable metal, can catalyze the enantioselective reduction of prochiral substrates, yielding products with high enantiomeric excess.

Furthermore, chiral diamines based on the 2-azabicyclo[2.2.1]heptane skeleton have been investigated as catalysts for asymmetric deprotonation-substitution reactions. pwr.edu.pl The spatial arrangement of the amino groups in these bicyclic diamines plays a crucial role in controlling the stereochemical outcome of the reaction.

The synthesis of these chiral ligands and catalysts often starts from enantiomerically pure this compound or its derivatives. The inherent chirality of the starting material is transferred to the final ligand structure, which then directs the stereochemistry of the catalyzed reaction. The development of such catalysts is an active area of research, with the potential to provide new and efficient methods for the synthesis of enantiomerically pure compounds.

Polymer Chemistry Applications of this compound Derivatives

While less explored than its applications in medicinal chemistry, the 2-azabicyclo[2.2.1]heptane framework holds potential in the field of polymer chemistry. The rigid and defined structure of this bicyclic moiety can be incorporated into polymer backbones to impart specific properties.

Derivatives of 2-azabicyclo[2.2.1]heptane can be functionalized with polymerizable groups, allowing for their incorporation into various polymer architectures. The resulting polymers may exhibit enhanced thermal stability, altered solubility, and unique morphological characteristics due to the presence of the rigid bicyclic units. For instance, neogliptin, a DPP-4 inhibitor, is noted to be stable in aqueous solutions due to its low intramolecular cyclisation potential, a property that could be beneficial in polymer design. nih.gov

Materials Science Applications Utilizing this compound Moieties

The unique structural features of 2-azabicyclo[2.2.1]heptane derivatives also suggest potential applications in materials science. The rigid bicyclic scaffold can be used to construct well-defined molecular architectures with specific electronic and optical properties.

For example, the incorporation of 2-azabicyclo[2.2.1]heptane moieties into organic materials could influence their packing in the solid state, potentially leading to materials with interesting liquid crystalline or non-linear optical properties. The ability to introduce various functional groups onto the bicyclic framework provides a means to tune these properties. The stability of compounds like neogliptin also points to the potential for creating robust materials. nih.gov

Derivatization Strategies and Analogues of 2 Azabicyclo 2.2.1 Heptan 5 One

Functionalization at Peripheral Positions of the 2-Azabicyclo[2.2.1]heptan-5-one Ring System

The peripheral positions of the this compound ring system offer multiple sites for functionalization, enabling the synthesis of a diverse array of derivatives. The nitrogen atom and the carbon atoms of the bicyclic core can be strategically modified to introduce various substituents, thereby altering the molecule's steric and electronic properties.

One common strategy involves the N-functionalization of the secondary amine. For instance, the nitrogen can be acylated, alkylated, or incorporated into more complex heterocyclic systems. A notable example is the synthesis of N-aryl sulfonamides, where the 2-azabicyclo[2.2.1]heptane scaffold is appended with various arylsulfonyl chlorides. This approach has been utilized to prepare a series of sulfonamide derivatives with potential biological activities. mdpi.comnih.govresearchgate.net

The ketone at the C5 position is another key site for derivatization. It can undergo a variety of classical carbonyl reactions, such as reduction to the corresponding alcohol, reductive amination to introduce an amino group, or reaction with organometallic reagents to install new carbon-carbon bonds. Reductive amination of 2-methyl-2-azabicyclo[2.2.1]heptan-5-one, for example, yields 2-methyl-2-azabicyclo[2.2.1]heptan-5-amine, a valuable building block for more complex molecules.

Furthermore, the carbon skeleton itself can be functionalized. For instance, radical-induced rearrangements of related 7-azabicyclo[2.2.1]heptene systems can lead to the introduction of substituents at the C6 position. rsc.org Additionally, electrophilic additions to the double bond of the precursor, 2-azabicyclo[2.2.1]hept-5-ene, followed by rearrangement, can introduce functionalities at various positions on the bicyclic ring. researchgate.net

The following table summarizes some examples of functionalization at peripheral positions:

PositionFunctionalization StrategyResulting DerivativeReference
N2SulfonylationN-Arylsulfonyl-2-azabicyclo[2.2.1]heptanes mdpi.comnih.govresearchgate.net
C5Reductive Amination5-Amino-2-azabicyclo[2.2.1]heptane derivatives
C6Radical Rearrangement6-Substituted-2-azabicyclo[2.2.1]hept-5-enes rsc.org
C5, C6Electrophilic Addition/Rearrangement5,6-Difunctionalized-2-azabicyclo[2.1.1]hexanes researchgate.net
C2Acylation2-Acyl-2-azabicyclo[2.2.1]heptane derivatives mdpi.com

These derivatization strategies highlight the versatility of the this compound scaffold in generating a wide range of analogues with diverse functionalities.

Synthesis and Reactivity of Spirocyclic and Fused Systems Derived from this compound

The inherent reactivity of the this compound core allows for its elaboration into more complex spirocyclic and fused ring systems. These transformations often leverage the ketone functionality and the adjacent nitrogen atom to construct new rings, leading to novel molecular architectures with potential applications in various fields of chemistry.

One approach to constructing fused systems involves intramolecular cyclization reactions. For instance, appropriately substituted 2-azabicyclo[2.2.1]heptane derivatives can undergo ring-closing reactions to form polycyclic structures. A notable example is the SmI2-mediated cascade reaction used to construct the core of longeracemine, a complex natural product featuring a highly functionalized 2-azabicyclo[2.2.1]heptane framework. nih.govrsc.org This method involves a spirocyclization and rearrangement sequence to afford a 2-azabicyclo[2.2.1]heptene derivative. nih.govrsc.org

Spirocyclic systems can be synthesized by targeting the C5-ketone. One common method is the [3+2] cycloaddition reaction of azomethine ylides, which can be generated from the corresponding amine and a carbonyl compound. These reactions can lead to the formation of spiro-pyrrolidine and other heterocyclic rings at the C5 position.

The reactivity of these spirocyclic and fused systems is often dictated by the newly formed rings and the inherent strain of the bicyclic core. For example, fused β-lactams derived from related azabicyclic systems exhibit characteristic ring-opening reactions. mdpi.com

Below is a table summarizing synthetic strategies towards spirocyclic and fused systems:

System TypeSynthetic StrategyKey Intermediate/ReactantResulting StructureReference
FusedSmI2-mediated cascade reaction7-Azabicyclo[2.2.1]heptadiene derivativeFunctionalized 2-azabicyclo[2.2.1]heptene nih.govrsc.org
FusedIntramolecular [4+2] cycloaddition3H-pyrrole derivative2-Azabicyclo[2.2.1]heptane core rsc.org
Spirocyclic[3+2] Cycloaddition of azomethine ylidesN-Aromatic zwitterions, aldehydes, amino acidsN-fused pyrrolidinyl spirooxindoles researchgate.net

The development of synthetic routes to these complex derivatives expands the chemical space accessible from the this compound scaffold.

Exploration of Homologous and Heteroatom-Modified Analogues of this compound

The structural and functional diversity of compounds based on the 2-azabicyclo[2.2.1]heptane framework can be expanded by exploring its homologous and heteroatom-modified analogues. These modifications involve altering the ring size or replacing carbon atoms within the bicyclic system with other heteroatoms, leading to novel scaffolds with distinct chemical and physical properties.

Homologous analogues, such as 2-azabicyclo[3.2.1]octane and 2-azabicyclo[2.2.2]octane systems, have been synthesized and studied. researchgate.netdntb.gov.ua These larger ring systems offer different conformational flexibility compared to the more rigid 2-azabicyclo[2.2.1]heptane core. For instance, sulfonamide derivatives have been prepared from both 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane scaffolds, allowing for a comparative study of their properties. dntb.gov.ua The synthesis of these homologous systems often follows similar strategies to those used for the 2-azabicyclo[2.2.1]heptane core, such as aza-Diels-Alder reactions. nih.gov

The following table provides examples of homologous and heteroatom-modified analogues:

Analogue TypeExample ScaffoldKey Synthetic MethodReference
Homologous2-Azabicyclo[3.2.1]octaneAza-Diels-Alder reaction dntb.gov.ua
Homologous2-Azabicyclo[2.2.2]octaneElectrophilic additions to the corresponding octene researchgate.net
Heteroatom-Modified2-Oxa-5-azabicyclo[2.2.1]heptaneCatalytic Hydrogen Atom Transfer (HAT) Reactions acs.org
Heteroatom-Modified9-Thiabicyclo[3.3.1]nonaneNot specified researchgate.net

The exploration of these analogues provides a broader understanding of the structure-activity relationships within this class of bicyclic compounds.

Strategic Modifications for Tuning Reactivity and Stereocontrol of this compound Derivatives

Strategic modifications to the this compound scaffold are crucial for fine-tuning the reactivity of its derivatives and for controlling the stereochemical outcome of subsequent reactions. These modifications often involve the introduction of specific functional groups or the use of chiral auxiliaries to direct chemical transformations.

The nitrogen atom of the bicyclic system plays a significant role in directing reactivity. The choice of the N-protecting group can influence the stereoselectivity of reactions at other positions of the ring. For example, in the synthesis of sulfonamide-containing derivatives, the stereoselective aza-Diels-Alder reaction used to form the bicyclic core relies on a chiral imine precursor. mdpi.comnih.gov This initial stereocontrol is then carried through subsequent transformations.

The inherent rigidity of the 2-azabicyclo[2.2.1]heptane framework provides a platform for stereocontrolled reactions. The exo and endo faces of the bicyclic system are sterically distinct, allowing for facial-selective additions to double bonds or carbonyl groups. For example, the hydrogenation of a 6-substituted 2-azabicyclo[2.2.1]hept-5-ene occurs selectively on the exo-face. rsc.org

Furthermore, the introduction of substituents can influence the conformation of the bicyclic system, thereby affecting the stereochemical course of reactions. For instance, the stereoselective synthesis of epibatidine (B1211577) analogues has been achieved through an oxidation-reduction strategy to facilitate epimerization at the C-7 position of a 2-azabicyclo[2.2.1]heptane derivative. le.ac.uk

The table below highlights strategies for tuning reactivity and stereocontrol:

StrategyModification/MethodEffectReference
Stereocontrol in SynthesisUse of chiral imines in aza-Diels-Alder reactionEnantioselective formation of the bicyclic core mdpi.comnih.gov
Facial SelectivityExo-face hydrogenation of a C=C double bondStereoselective reduction rsc.org
EpimerizationOxidation-reduction at a stereocenterAccess to different stereoisomers le.ac.uk
Neighboring Group ParticipationNitrogen lone pair participation in nucleophilic substitutionRetention of configuration le.ac.uk

These strategic modifications are essential for the synthesis of specific stereoisomers and for controlling the outcome of chemical reactions involving this compound derivatives.

Synthesis of Sulfonamide-Containing 2-Azabicyclo[2.2.1]heptane Derivatives

A significant area of research involving the 2-azabicyclo[2.2.1]heptane scaffold is the synthesis of its sulfonamide derivatives. mdpi.comnih.govnih.gov These compounds are of interest due to the diverse biological activities associated with the sulfonamide functional group. dntb.gov.ua

The general synthetic route to these derivatives involves a multi-step sequence starting with a stereoselective aza-Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral imine. mdpi.comnih.gov This reaction establishes the 2-azabicyclo[2.2.1]heptene core with a defined stereochemistry. The resulting cycloadduct is then subjected to a series of transformations to convert the ester group into an amine. nih.gov

The key step in the synthesis of the final sulfonamide derivatives is the reaction of the bicyclic amine with a variety of arylsulfonyl chlorides. mdpi.comnih.gov This reaction is typically carried out in the presence of a base to yield the corresponding N-arylsulfonyl-2-azabicyclo[2.2.1]heptane. nih.gov A range of sulfonyl chlorides, including those containing dansyl and biphenyl (B1667301) moieties, have been employed to generate a library of sulfonamide derivatives. nih.gov

The synthesis of these compounds is often diastereoselective and enantioselective, owing to the initial stereocontrol established in the aza-Diels-Alder reaction. mdpi.comnih.gov The resulting sulfonamides are stable compounds that have been characterized by various spectroscopic methods. researchgate.net

The table below outlines the key steps in the synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane derivatives:

StepReactionReagentsProductReference
1Aza-Diels-Alder ReactionCyclopentadiene, chiral imine2-Azabicyclo[2.2.1]hept-5-ene derivative mdpi.comnih.gov
2Functional Group TransformationReduction/modification of esterBicyclic amine nih.gov
3SulfonylationBicyclic amine, arylsulfonyl chlorideN-Arylsulfonyl-2-azabicyclo[2.2.1]heptane mdpi.comnih.gov

This synthetic strategy has proven to be a robust method for accessing a diverse range of chiral sulfonamide derivatives based on the 2-azabicyclo[2.2.1]heptane scaffold.

Future Directions and Emerging Research Avenues for 2 Azabicyclo 2.2.1 Heptan 5 One

The rigid, strained bicyclic framework of 2-azabicyclo[2.2.1]heptan-5-one and its derivatives, such as Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), has established them as pivotal building blocks in synthetic and medicinal chemistry. researchgate.netnih.gov Their utility as precursors to potent antiviral agents and as versatile scaffolds for creating complex molecular architectures continues to drive research forward. nih.govdigitellinc.com The future of research on this compound is poised at the intersection of advanced technologies and novel chemical strategies, aiming to unlock its full potential through greater efficiency, stereocontrol, and a deeper understanding of its reactivity.

Q & A

What are the key synthetic routes for 2-Azabicyclo[2.2.1]heptan-5-one, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently forms the bicyclic scaffold . Critical parameters include:

  • Catalysts : Palladium(II) acetate with ligands like BINAP.
  • Temperature : Reactions typically proceed at 80–100°C under inert atmospheres.
  • Substrate functionalization : Electron-withdrawing groups on cyclopentenes enhance regioselectivity.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires precise stoichiometric ratios of azide precursors and cyclopentenes .

How do researchers resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Structural confirmation involves:

  • NMR spectroscopy : Distinctive 1H^1H-NMR signals for bridgehead protons (δ 3.8–4.2 ppm) and carbonyl groups (δ 175–180 ppm in 13C^{13}C-NMR) .
  • X-ray crystallography : Resolves stereochemical assignments (e.g., endo vs. exo configurations) .
  • DFT calculations : Validate proposed intermediates, such as aziridinium species in ring-expansion reactions .
    Misassignments, like confusing 2-azabicyclo[2.2.1]heptane with 2-azabicyclo[3.2.1]octane derivatives, are corrected via 2D-NMR (NOESY for spatial proximity) and comparative spectral databases .

What advanced methodologies assess the antiviral activity of this compound derivatives?

Methodological Answer:
Antiviral efficacy is evaluated through:

  • Cell-based assays : Measure IC50_{50} values against viral strains (e.g., SARS-CoV-2 IC50_{50} = 0.8 µM) using plaque reduction neutralization .
  • Selectivity indices (SI) : Calculated as CC50_{50} (cytotoxicity)/IC50_{50}. For example, derivatives show SI >30 against EMCV .
  • Enzyme inhibition : DPP-4 inhibition assays (IC50_{50} = 16.8 µM) via fluorometric substrate cleavage .
Activity Target IC50_{50} SI
AntiviralSARS-CoV-20.8 µM30.7
DPP-4 InhibitionDPP-416.8 µM

How are stereochemical contradictions addressed in functionalized derivatives?

Methodological Answer:
Discrepancies arise in stereochemical assignments due to similar NMR patterns. Solutions include:

  • Chiral HPLC : Separates enantiomers (e.g., 98% ee achieved using Chiralpak AD-H columns) .
  • X-ray analysis : Confirms absolute configuration, as in the correction of a misassigned endo-epimer to a pseudo-enantiomer .
  • Circular Dichroism (CD) : Correlates Cotton effects with DFT-predicted electronic transitions for chiral centers .

How does the reactivity of this compound compare to analogous bicyclic amines?

Methodological Answer:
Comparative studies reveal:

  • Cycloaddition selectivity : 2-Azabicyclo[2.2.1]hept-5-ene derivatives show 100% exo-facial selectivity in phenyl azide cycloadditions, unlike [2.2.2] systems yielding endo/exo mixtures .
  • Oxidation : MCPBA epoxidizes double bonds regioselectively, while hydrogenation (H2_2/Pd-C) reduces ketones to secondary alcohols without ring-opening .
  • Functionalization : N-Arylation via Buchwald-Hartwig coupling requires bulky ligands (XPhos) to prevent side reactions .

What strategies optimize the compound’s application in asymmetric synthesis?

Methodological Answer:
Key approaches include:

  • Chiral auxiliaries : Use (1S,4R)-configured derivatives as templates for enantioselective Diels-Alder reactions .
  • Organocatalysis : Thiourea-functionalized derivatives catalyze Michael additions with >90% ee .
  • Dynamic kinetic resolution : Racemic substrates are resolved using lipases (e.g., CAL-B) in biphasic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.